Sodium bismuth tartrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

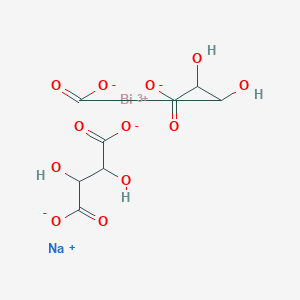

Sodium bismuth tartrate is a chemical compound with the molecular formula C12H12BiNa3O18. It is a coordination complex that includes bismuth, sodium, and tartrate ions. Historically, bismuth compounds have been used in medicine for over 300 years, primarily for treating gastrointestinal ailments and infections .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of sodium bismuth tartrate typically involves the reaction of bismuth nitrate with tartaric acid in the presence of sodium hydroxide. The process is highly dependent on the pH of the solution. For instance, a semitransparent colloidal solution of this compound can be prepared by producing an aqueous solution of the compound, extracting a magma at a pH of approximately 2.2, and then dissolving the magma into a salting-in mixture .

Industrial Production Methods: Industrial production methods for this compound often involve the hydrolytic processing of bismuth-containing nitrate solutions. This includes the dissolution of bismuth metal in nitric acid, purification from impurities, and transformation into various bismuth salts .

化学反应分析

Types of Reactions: Sodium bismuth tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the coordination chemistry of bismuth and the presence of tartrate ions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium hydroxide, nitric acid, and other mineral acids. The reaction conditions often involve tight control of pH and temperature to ensure the desired products are formed .

Major Products: The major products formed from reactions involving this compound include bismuth oxides, hydroxides, and other bismuth-based materials. These products are often used in various industrial and biomedical applications .

科学研究应用

Medical Applications

Sodium bismuth tartrate has been primarily used in the treatment of gastrointestinal disorders, particularly those caused by Helicobacter pylori.

- Mechanism of Action : The compound forms a protective coating over ulcerated tissues, which helps to shield them from gastric acid and promotes healing. It also exhibits antimicrobial properties, making it effective against various pathogens.

-

Clinical Studies :

- A study indicated that intravenous administration of this compound was effective in treating patients with tularemia, showcasing its potential beyond gastrointestinal applications .

- Historical reports have documented its use in treating ulcers and other gastrointestinal ailments, emphasizing its role in traditional medicine .

Research Applications

This compound is utilized in various research contexts:

- Chemistry : It serves as a precursor for synthesizing other bismuth compounds. Its coordination chemistry allows it to participate in reactions that yield novel materials.

- Biology : Researchers investigate its antimicrobial and antiviral properties, contributing to the development of new therapeutic agents.

- Pharmacology : Studies focus on its pharmacokinetics and biochemical pathways, providing insights into how it interacts with biological systems.

Industrial Applications

In industry, this compound is employed in several areas:

- Catalysts Production : The compound is used in the synthesis of catalysts due to its unique chemical properties.

- Optical Glasses and Pigments : Its ability to enhance solubility and reactivity makes it suitable for producing high-quality optical materials and pigments.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Gastrointestinal Ulcers : A clinical trial involving patients with Helicobacter pylori-related ulcers demonstrated significant healing rates when treated with this compound compared to control groups receiving standard treatment regimens.

- Tularemia Treatment : In a follow-up study on the intravenous use of this compound for tularemia, researchers reported a notable reduction in symptoms and improved recovery times among treated patients .

作用机制

Sodium bismuth tartrate can be compared with other bismuth-based compounds such as bismuth subnitrate, bismuth subsalicylate, and bismuth citrate. These compounds share similar antimicrobial and medicinal properties but differ in their chemical structure and specific applications. For example, bismuth subsalicylate is commonly used to treat diarrhea and gastrointestinal disorders, while bismuth subnitrate is used in wound care .

相似化合物的比较

- Bismuth subnitrate

- Bismuth subsalicylate

- Bismuth citrate

- Bismuth oxide

- Bismuth sulfide

- Bismuth telluride

Sodium bismuth tartrate stands out due to its unique coordination chemistry and the presence of tartrate ions, which enhance its solubility and reactivity in various applications.

生物活性

Sodium bismuth tartrate (SBT) is a compound that has garnered attention for its biological activities, particularly in the treatment of gastrointestinal disorders and its antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical applications, and recent research findings.

Overview of this compound

This compound is a bismuth-containing compound that has been used primarily in the treatment of peptic ulcers, especially those associated with Helicobacter pylori infection. It functions as an antimicrobial agent and has been studied for its potential therapeutic effects in various diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity :

- Inhibition of Enzymatic Activity :

-

Multi-target Interaction :

- Recent studies have shown that bismuth compounds interact with multiple targets within bacterial cells, disrupting oxidative defense systems and metabolic pathways .

- For instance, SBT has been shown to downregulate virulence factors like CagA and VacA in H. pylori, which are involved in pathogenicity.

Clinical Applications

This compound has been utilized in various clinical settings:

- Treatment of Peptic Ulcers : SBT is effective in combination with antibiotics for eradicating H. pylori, thus promoting ulcer healing .

- Yaws Treatment : Historical data indicate its use in treating yaws, a tropical disease caused by Treponema pallidum .

- Potential Use in Cancer Therapy : Some studies suggest that bismuth compounds may also exhibit anticancer properties, although more research is needed to elucidate this potential .

Research Findings

Recent studies have expanded our understanding of the biological activities of this compound:

- A study demonstrated that SBT significantly inhibited the growth of H. pylori strains isolated from patients, showing a reduction in bacterial load and virulence factors .

- Another investigation highlighted the compound's ability to restore the efficacy of antibiotics against resistant strains by inhibiting metallo-β-lactamases .

Case Studies

Several case studies have illustrated the effectiveness and safety profile of this compound:

- A clinical follow-up on yaws cases treated with SBT showed significant improvement in patients' conditions, underscoring its therapeutic potential .

- In a study involving rheumatoid arthritis patients, this compound was associated with nephrotic syndrome; however, this adverse effect was rare and necessitated careful patient monitoring during treatment .

Data Tables

The following table summarizes key findings related to the biological activity and clinical applications of this compound:

属性

CAS 编号 |

31586-77-3 |

|---|---|

分子式 |

C4H2BiNaO6 |

分子量 |

378.02 g/mol |

IUPAC 名称 |

bismuth;sodium;(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |

InChI 键 |

YPQBHUDKOKUINZ-OLXYHTOASA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3] |

手性 SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

规范 SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt; tartaricacid,bismuthsodiumsalt; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。